molecular formula C7H14O4 B031829 Viridifloric acid CAS No. 17233-93-1

Viridifloric acid

Cat. No.: B031829
CAS No.: 17233-93-1
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-IYSWYEEDSA-N
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Description

Viridifloric acid is a naturally occurring compound classified as a necic acid, which is a component of pyrrolizidine alkaloids. It is found in various plant species, particularly those belonging to the genus Heliotropium. The molecular formula of this compound is C7H14O4, and it is known for its role in the biosynthesis of certain alkaloids that have significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of viridifloric acid involves the diastereoselective reduction of a side-chain keto group in (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using different reagents such as diisobutylaluminum hydride in ether, which yields (1’S,2S,5R)-2-(t-butyl)-5-(1’-hydroxyethyl)-5-isopropyl-1,3-dioxolan-4-one. Hydrolysis of this intermediate results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Viridifloric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Viridifloric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of viridifloric acid involves its incorporation into pyrrolizidine alkaloids, which can exert various biological effects. These alkaloids interact with molecular targets such as enzymes and receptors, leading to their biological activities. The specific pathways involved depend on the particular alkaloid and its target .

Comparison with Similar Compounds

    Trachelanthic Acid: Another necic acid found in pyrrolizidine alkaloids.

    Angelic Acid: A simple aliphatic carboxylic acid.

    Tiglic Acid: Another aliphatic carboxylic acid with a similar structure.

Uniqueness: Viridifloric acid is unique due to its specific structure and its role in the biosynthesis of certain pyrrolizidine alkaloids. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEISHUBUXWXGY-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030935
Record name Viridifloric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17233-93-1
Record name Viridifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridifloric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDIFLORIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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